

An In-depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone

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Compound of Interest

Compound Name: 2,3,4,5-Tetramethyl-2-cyclopentenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and potential applications of **2,3,4,5-Tetramethyl-2-cyclopentenone**. This fully substituted cyclopentenone is a valuable intermediate in organic synthesis, particularly in the development of chiral ligands. While specific biological data for this compound is limited, this guide also explores the known biological activities of the broader class of cyclopentenones, offering insights into its potential pharmacological relevance. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams of the synthetic workflows are included to facilitate understanding.

Chemical Structure and Identification

2,3,4,5-Tetramethyl-2-cyclopentenone possesses a five-membered ring with a ketone functional group and four methyl substituents. The presence of methyl groups at positions 4 and 5 introduces stereoisomerism, leading to the existence of cis and trans diastereomers.

Chemical Structure:

- IUPAC Name: 2,3,4,5-tetramethylcyclopent-2-en-1-one^[1]

- Molecular Formula: C₉H₁₄O[1]
- CAS Number: 54458-61-6[1]
- Canonical SMILES: CC1C(C)C(=O)C(C)=C1C
- InChI Key: ARUAYSANQMCCEN-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The properties of **2,3,4,5-Tetramethyl-2-cyclopentenone** are summarized in the tables below. The compound is typically a colorless to light yellow liquid.[2]

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	138.21 g/mol	[1]
Density	0.917 g/mL at 25 °C	[3]
Boiling Point	100 °C at 30 mmHg	[3]
Refractive Index	n _{20/D} 1.476	[3]
Flash Point	73 °C (163.4 °F) - closed cup	[4]
Water Solubility	Not miscible	[5]

Table 2: Spectroscopic Data

Technique	Data Summary
¹ H NMR (trans isomer)	δ (ppm): 1.15 (d, 3H), 1.19 (d, 3H), 1.68 (s, 3H), 1.88 (m, 1H), 1.98 (s, 3H), 2.25 (m, 1H)
¹³ C NMR (trans isomer)	δ (ppm): 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0
Infrared (IR) Spectroscopy	Data available through the NIST WebBook and SpectraBase.
Mass Spectrometry (MS)	Data available through PubChem and SpectraBase.

Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone

Two primary synthetic routes for **2,3,4,5-Tetramethyl-2-cyclopentenone** have been reported in the literature. The detailed experimental protocols are provided below, accompanied by workflow diagrams.

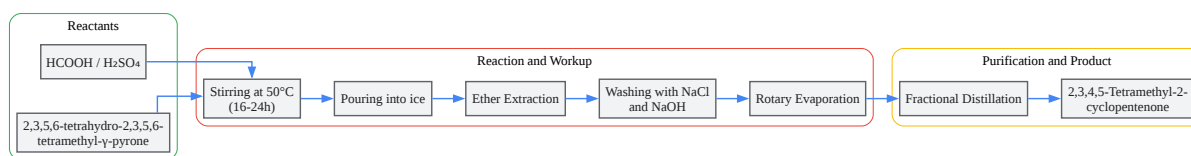
Synthesis via Ring Contraction of a Tetramethyl-pyrone

This method involves the acid-catalyzed rearrangement of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone.

Experimental Protocol:

- A solution of 95-97% formic acid (6500 mL) and sulfuric acid (2250 mL) is prepared in a 12-L three-necked round-bottom flask and cooled in an ice bath.
- 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone (1580 g, 10.1 mol) is added to the stirred acid solution at a fast trickle.
- The reaction mixture is heated to 50 °C and stirred for 16-24 hours.
- The resulting dark brown mixture is poured in 500-mL aliquots into 1000 g of ice.
- Ether (500 mL) is added, and the aqueous phase is separated and back-extracted with ether (2 x 250 mL).

- The combined ether layers are washed with 2 N NaCl (2 x 500 mL) and 10% NaOH until the aqueous layer turns yellow and is alkaline.
- The organic layer is washed again with 2 N NaCl, and the ether is removed by rotary evaporation.
- The crude product is purified by fractional distillation at reduced pressure (77-90 °C at 15 Torr) to yield the final product.



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Caption: Workflow for the synthesis of **2,3,4,5-Tetramethyl-2-cyclopentenone** via ring contraction.

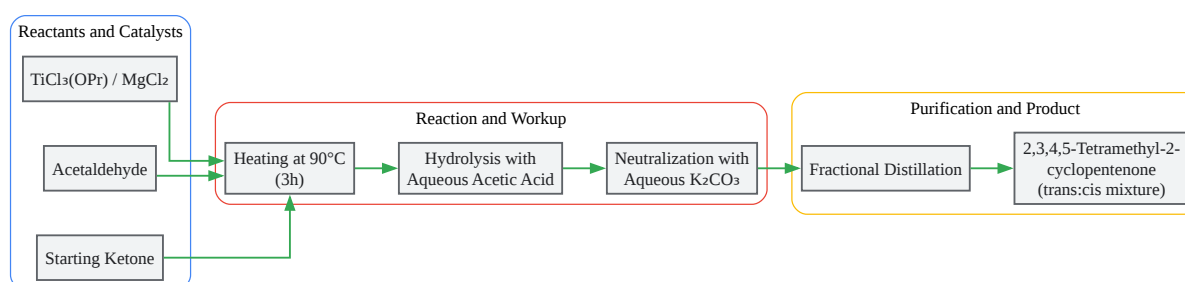
Titanium-Catalyzed Synthesis

This method utilizes a titanium-catalyzed reaction between a starting ketone and acetaldehyde.

Experimental Protocol:

- A round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser is charged with the starting ketone (2000 g, 23.2 mol), butyl acetate (75% w/w), anhydrous magnesium chloride (0.35 molar equivalents), and a titanium catalytic solution containing trichloropropoxytitanium complex (0.06 molar equivalents).
- The suspension is stirred vigorously and heated to 90 °C.

- Acetaldehyde (2 molar equivalents) is added dropwise over 3 hours at 90 °C.
- The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.
- The resulting organic phase is purified by fractional distillation to afford the product as a mixture of trans and cis isomers.



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Caption: Workflow for the titanium-catalyzed synthesis of **2,3,4,5-Tetramethyl-2-cyclopentenone**.

Applications in Synthesis

2,3,4,5-Tetramethyl-2-cyclopentenone is a valuable intermediate in organic synthesis. Its primary documented application is in the synthesis of chiral pre-ligands. For example, it has been used in the preparation of (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2'-bismethoxy-1,1'-bisnaphthalene by reaction with (R)-3,3'-dilithium-2,2'-bismethoxy-1,1'-bisnaphthalene.[3] These types of ligands are crucial in asymmetric catalysis.

Biological Activity and Toxicological Information

Biological Activity of Cyclopentenones

While specific biological studies on **2,3,4,5-Tetramethyl-2-cyclopentenone** are not readily available in the public domain, the broader class of cyclopentenone-containing molecules exhibits a wide range of biological activities.

- **Anti-inflammatory and Anti-neoplastic Activity:** Cyclopentenone prostaglandins (e.g., PGA_2 , PGJ_2) are known to possess potent anti-inflammatory and anti-tumor properties. These effects are often mediated through the covalent modification of key signaling proteins, such as components of the NF- κ B pathway.
- **Antimicrobial Activity:** Some naturally occurring and synthetic cyclopentenones have demonstrated antimicrobial activity against various bacteria and fungi.
- **Enzyme Inhibition:** The electrophilic α,β -unsaturated ketone moiety can react with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to irreversible inhibition.

The presence of the α,β -unsaturated ketone in **2,3,4,5-Tetramethyl-2-cyclopentenone** suggests that it may share some of these biological activities. However, the steric hindrance from the four methyl groups could significantly influence its reactivity and biological profile. Further research is required to elucidate the specific biological effects of this compound.

Toxicological Profile

A safety assessment of cyclopentanones and cyclopentenones used as fragrance ingredients indicated a low order of acute toxicity and no significant toxicity in repeat-dose studies.[6] No mutagenic or genotoxic activity was observed in bacterial and mammalian cell line assays.[6] However, some cyclopentenone derivatives can be skin sensitizers.[6] The GHS classification for **2,3,4,5-Tetramethyl-2-cyclopentenone** indicates that it may cause skin and eye irritation, as well as respiratory irritation.[1]

Conclusion

2,3,4,5-Tetramethyl-2-cyclopentenone is a well-characterized chemical compound with established synthetic routes and a primary application as a synthetic intermediate. Its physicochemical and spectroscopic properties are well-documented. While its specific

biological activities remain largely unexplored, the known bioactivities of the cyclopentenone scaffold suggest that it could be a molecule of interest for further investigation in drug discovery and development. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working with this compound.

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